5-Bromoquinazoline-2,4(1H,3H)-dione

Overview

Description

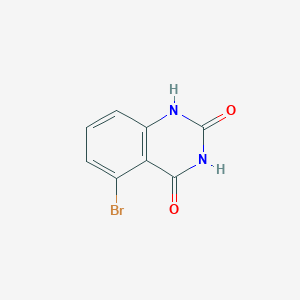

5-Bromoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with bromine substitution at the 5th position and two carbonyl groups at the 2nd and 4th positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

Quinazoline derivatives, a class of compounds to which 5-bromoquinazoline-2,4(1h,3h)-dione belongs, have been associated with a wide range of biological and pharmacological activities, including anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to various changes at the molecular level .

Biochemical Pathways

Quinazoline derivatives are known to affect several biochemical pathways, leading to their wide spectrum of biological activities .

Result of Action

Quinazoline derivatives are known to have a wide range of biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-bromoanthranilic acid with phosgene or its derivatives to form the corresponding isocyanate intermediate, which then undergoes cyclization to yield the desired quinazoline dione. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromoquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroquinazoline derivatives.

Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex quinazoline derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

Industry: Used in the development of new materials and as a building block for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

Quinazoline-2,4(1H,3H)-dione: Lacks the bromine substitution at the 5th position.

6-Bromoquinazoline-2,4(1H,3H)-dione: Bromine substitution at the 6th position instead of the 5th.

5-Chloroquinazoline-2,4(1H,3H)-dione: Chlorine substitution at the 5th position instead of bromine.

Uniqueness

5-Bromoquinazoline-2,4(1H,3H)-dione is unique due to the presence of the bromine atom at the 5th position, which can influence its reactivity and biological activity. The bromine substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for the development of new therapeutic agents.

Biological Activity

5-Bromoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound within the quinazoline family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5th position and carbonyl groups at the 2nd and 4th positions. This unique substitution pattern is believed to enhance its reactivity and biological activity compared to other quinazoline derivatives.

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in inflammatory responses and bacterial resistance mechanisms .

- Receptor Modulation : It interacts with specific receptors that regulate cellular pathways associated with inflammation and cancer progression .

- Impact on Biochemical Pathways : The compound affects multiple biochemical pathways that contribute to its anti-cancer, anti-inflammatory, and antimicrobial properties .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains using methods such as the Agar well diffusion method. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 13 | Staphylococcus aureus | 9 | 65 |

| 15 | Escherichia coli | 15 | 75 |

| 14a | Candida albicans | 12 | 70 |

Among the tested compounds, those with triazole moieties showed enhanced activity against Staphylococcus aureus and Candida albicans, surpassing the efficacy of standard antibacterial drugs like ampicillin .

Anti-inflammatory Activity

In studies focused on lung inflammation models, derivatives of quinazoline-2,4(1H,3H)-dione have been reported to suppress cytokine-mediated inflammatory responses effectively. For instance, one derivative demonstrated significant reductions in interstitial edema and neutrophil migration into alveolar spaces .

Case Studies

- Acute Lung Injury Model : A derivative of this compound was tested in a model of acute lung injury. The study found that it preserved normal alveolar vascular permeability and limited IL-6 secretion, which are critical factors in inflammation management .

- Antimicrobial Screening : A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial activities against various bacterial strains. The most promising compounds displayed broad-spectrum activity comparable to existing antibiotics .

Properties

IUPAC Name |

5-bromo-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGJXAHPJRPIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598992 | |

| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-01-5 | |

| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.